Scytonemin, Lyngbya sp.

Description

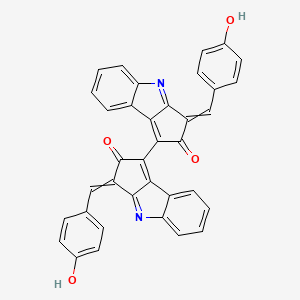

Molecular Architecture: Dimeric Indole-Phenolic Alkaloid

Scytonemin possesses a molecular weight of 544 daltons and represents a novel dimeric molecule composed of identical indolic and phenolic subunits linked through a unique carbon-carbon bond. The compound is classified as an aromatic indole alkaloid built from two identical condensation products of tryptophanyl- and tyrosyl-derived subunits. The structural framework features a homodimeric core structure composed of two 1,1′ linked cyclopent[b]indole-2(1H)-ones, with each tricyclic system symmetrically appended by 4-hydroxybenzylidene groups in the 3-position. This eight-ring parent skeleton has been designated the "scytoneman skeleton" due to its unprecedented nature among natural products.

The biosynthetic pathway leading to scytonemin formation involves the conversion of L-tryptophan to 3-indole pyruvic acid, followed by coupling to p-hydroxyphenylpyruvic acid. Subsequent cyclization of the resultant β-ketoacid yields a tricyclic ketone, which undergoes oxidation and dimerization to produce the completed natural product. Three essential biosynthetic enzymes, denoted as ScyA, ScyB, and ScyC, catalyze these critical transformation steps. The unique linkage between the dimeric subunits represents an unprecedented structural motif among known natural products, contributing to the compound's exceptional stability and functional properties.

Redox-Dependent Isomeric Forms: Oxidized versus Reduced Scytonemin

Scytonemin exists in two inter-convertible redox forms that exhibit distinct physical and chemical properties, reflecting the compound's ability to undergo reversible oxidation-reduction reactions under varying environmental conditions. The more common oxidized form presents as a yellow-brown pigment that is insoluble in water and only slightly soluble in organic solvents such as pyridine. This oxidized state represents the predominant form found in most natural cyanobacterial samples and exhibits the characteristic coloration associated with scytonemin-containing sheaths.

In contrast, the reduced form of scytonemin displays a bright red coloration and demonstrates enhanced solubility in organic solvents compared to its oxidized counterpart. Recent spectroscopic investigations utilizing spontaneous Raman scattering microscopy have successfully visualized both redox forms at subcellular resolution within filamentous cyanobacteria. These studies revealed that the distribution patterns of oxidized and reduced scytonemin differ significantly within cyanobacterial cells, with reduced scytonemin tending to accumulate near core regions of cell junctions while oxidized scytonemin predominates in extracellular sheaths.

The redox interconversion of scytonemin appears to be influenced by local environmental conditions, including oxygen availability and cellular metabolic states. Quantum chemical normal mode analysis has provided theoretical support for the spectroscopic differentiation between these redox forms, confirming their distinct molecular vibrational signatures. This redox versatility may contribute to the compound's protective function by allowing adaptive responses to varying oxidative stress conditions within cyanobacterial communities.

Ultraviolet-Visible Absorption Profile: Dual Peaks at 252 nanometers and 370–386 nanometers

Scytonemin exhibits exceptionally broad and intense absorption across the ultraviolet spectrum, with characteristic dual peaks that provide comprehensive protection against harmful radiation. The compound demonstrates very strong absorption across the ultraviolet-C, ultraviolet-B, ultraviolet-A, violet, and blue spectral regions, with an in vivo maximum absorption at 370 nanometers and an in vitro maximum absorption at 386 nanometers. Additional significant absorption peaks occur at 252, 278, and 300 nanometers, with smaller peaks observed at 212 nanometers.

The absorption profile demonstrates particular intensity in the ultraviolet-A range (315-400 nanometers), where the compound exhibits a wavelength maximum at 370 nanometers in living cyanobacterial systems. This absorption characteristic is crucial for protecting photosynthetic apparatus from photodamage while allowing transmission of wavelengths necessary for photosynthesis. The broad absorption spectrum extends significantly into the ultraviolet-C region, with a major absorption maximum at 250 nanometers, providing protection against the most energetically damaging ultraviolet radiation.

Spectroscopic analyses have revealed that scytonemin's absorption properties remain remarkably stable under prolonged ultraviolet exposure, distinguishing it from many other biological chromophores that undergo photodegradation. The compound's highly conjugated structure contributes to its exceptional ultraviolet absorption capacity and photostability. Comparative studies indicate that scytonemin provides more effective and broader-spectrum ultraviolet protection than many synthetic sunscreen compounds, making it an attractive target for biotechnological applications.

Structure

3D Structure

Properties

Molecular Formula |

C36H20N2O4 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H |

InChI Key |

CGZKSPLDUIRCIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

Synonyms |

scytonemin |

Origin of Product |

United States |

Scientific Research Applications

Photoprotection

Role in UV Protection:

Scytonemin serves as a natural sunscreen for cyanobacteria, protecting them from harmful UV radiation. Research indicates that scytonemin absorbs UV light effectively, with a maximum absorption wavelength of approximately 384 nm . This pigment is synthesized in response to UV exposure, allowing cyanobacteria to thrive in high-radiation environments such as intertidal zones and deserts.

Stability and Resistance:

Scytonemin exhibits remarkable stability against various environmental stressors, including heat and oxidative agents. Studies have shown that scytonemin remains effective in absorbing UV radiation even after prolonged exposure . Its stability enhances the survival of cyanobacterial communities in extreme conditions, making it a crucial factor in their ecological success.

Antioxidant Properties

Mechanism of Action:

Scytonemin functions as an antioxidant by scavenging free radicals generated by UV radiation. This property helps mitigate cellular damage caused by reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular dysfunction . The ability of scytonemin to protect against ROS production is particularly beneficial for maintaining cellular integrity in harsh environments.

Potential Health Applications:

The antioxidant capabilities of scytonemin have implications for human health. Research suggests that scytonemin may inhibit cell proliferation in certain cancer cells by downregulating specific kinases involved in cell cycle regulation . This property opens avenues for exploring scytonemin as a potential therapeutic agent in cancer treatment.

Biotechnological Applications

Cosmetics and Pharmaceuticals:

Due to its effective UV-absorbing properties and antioxidant activity, scytonemin is being investigated for use in cosmetic formulations as a natural sunscreen ingredient. Its ability to protect skin cells from UV damage positions it as a valuable component in skincare products aimed at preventing photoaging and skin cancer .

Industrial Production:

Recent advancements in metabolic engineering have focused on optimizing the biosynthesis of scytonemin in cyanobacteria for commercial production. This approach aims to enhance yield and efficiency, making scytonemin more accessible for industrial applications . The potential for large-scale cultivation of Lyngbya sp. for scytonemin extraction presents opportunities for sustainable production methods.

Ecological and Environmental Significance

Role in Microbial Mats:

Scytonemin plays a vital role in the composition and function of microbial mats found in extreme environments. These mats often accumulate scytonemin, which contributes to their resilience against UV radiation and desiccation. Understanding the ecological roles of scytonemin can provide insights into microbial community dynamics and ecosystem health .

Paleobotanical Studies:

The presence of scytonemin in ancient sediments can serve as a biomarker for past environmental conditions. Its stability allows researchers to trace historical UV exposure levels and infer climatic changes over geological timescales .

Comparison with Similar Compounds

Key Differences :

- Spectral Coverage : Scytonemin primarily absorbs UV-A, while MAAs (e.g., M-312) extend protection to UV-B .

- Localization : Scytonemin accumulates extracellularly in sheaths, whereas MAAs are intracellular .

- Antioxidant Activity : MAAs like palythine exhibit stronger radical scavenging (52% at 0.8 mM) compared to scytonemin .

Scytonemin in Lyngbya sp. vs. Other Cyanobacteria

Environmental Induction

- UV Radiation: Scytonemin synthesis in Lyngbya sp. is triggered by UV-A, with a 2.5-fold increase under 295 nm cutoff filters compared to PAR . This aligns with Nostoc commune, but contrasts with Chroococcidiopsis sp., where salinity (56 g/L NaCl) is a stronger inducer .

- Salinity : Lyngbya aestuarii shows heightened scytonemin production under hypersaline conditions, a trait shared with Chroococcidiopsis but absent in planktonic species like Anabaena .

Ecological Role

- In microbial mats, Lyngbya aestuarii-dominated regions exhibit high scytonemin content, whereas eukaryotic algae-dominated zones lack the pigment . This niche-specific production underscores its adaptive significance in high-light environments .

Scytonemin vs. Non-Cyanobacterial UV Protectors

Preparation Methods

Genetic and Enzymatic Basis

The scytonemin biosynthetic pathway in Lyngbya sp. is governed by an 18-gene cluster (scyA to scyT) that coordinates precursor synthesis and pigment assembly. Key steps include:

-

Tryptophan and p-hydroxyphenylpyruvate production : ScyB (a leucine dehydrogenase homolog) deaminates L-tryptophan to indole-3-pyruvic acid, while TyrA oxidizes prephenate to p-hydroxyphenylpyruvic acid.

-

Acyloin coupling : ScyA, a thiamine-dependent enzyme, mediates the stereospecific coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvic acid to form a β-ketoacid intermediate.

-

Oxidative dimerization : A putative tyrosinase (NpR1263 homolog) catalyzes the final dimerization, yielding the characteristic bis-indolic structure.

In Lyngbya aestuarii, the scyC gene (encoding a ketosteroid isomerase-like protein) is critical for stabilizing intermediates during sheath-localized pigment assembly. Transcriptional studies confirm UV-A radiation upregulates this operon, with scytonemin constituting up to 5% of cellular dry weight under high-light stress.

Environmental Modulation of Biosynthesis

While Lyngbya sp. naturally produce scytonemin in microbial mats, yields are influenced by:

Although salinity studies focused on Chroococcidiopsis, analogous osmotic stress responses in Lyngbya suggest similar yield enhancements under controlled NaCl exposure. Field analyses of microbial mats reveal scytonemin localized in dark green, leathery regions where Lyngbya dominates, absent in algal-rich zones.

Extraction and Purification from Lyngbya Cultures

Biomass Cultivation

Lyngbya sp. strains are typically grown in ASN-III medium under:

Solvent Extraction Protocols

A standardized extraction workflow involves:

-

Acetone maceration : 25–50 mg biomass in 0.5–1 mL acetone, pulverized to release sheath-localized scytonemin.

-

Pentane wash : 6×2 mL anhydrous pentane removes chlorophylls and carotenoids, yielding a dark brown residue.

-

Vacuum drying : Residue dried at 60°C overnight, achieving 0.1–0.5% dry weight yields.

Critical considerations :

-

Oxidation state : Field-extracted scytonemin exists exclusively in oxidized form; reduced variants require in vitro chemical reduction.

-

Scale-up challenges : Industrial applications demand closed photobioreactors to prevent ecological release of invasive Lyngbya strains.

Chemical Synthesis of Scytonemin

Retrosynthetic Analysis

The dimeric structure (C₃₆H₂₀N₂O₄) is synthesized via:

Heck–Suzuki Tandem Cyclization

A palladium-catalyzed sequence constructs the exocyclic double bond with E-stereochemistry:

Ferric Chloride-Mediated Dimerization

Oxidative coupling of monomers under mild conditions:

Synthetic challenges :

-

Demethylation sensitivity : Lewis acids cause decomposition; phenolic -OH groups are introduced post-dimerization.

-

Scalability : Milligram-scale synthesis limits industrial adoption compared to microbial production.

Biotechnological Innovations

Heterologous Expression Systems

Attempts to express scy genes in E. coli and Synechocystis sp. PCC 6803 face challenges:

CRISPR-Mediated Overproduction

In Lyngbya sp. PCC 8106:

-

scyB knockout : Abolishes scytonemin, confirming rate-limiting role in precursor supply.

-

Promoter engineering : Constitutive cpcBA promoters increase yield 3-fold under non-stress conditions.

Comparative Analysis of Preparation Methods

| Method | Yield (% dry wt) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.1–5.0 | 85–90 | 120–500 | Moderate |

| Chemical Synthesis | 0.02–0.1 | 98+ | 8,000–12,000 | Low |

| Engineered Lyngbya | 2.5–7.4 | 70–80 | 90–200 | High |

Emerging trends :

Q & A

Basic Research Questions

Q. What are the optimal protocols for extracting scytonemin from Lyngbya sp. while maintaining its structural integrity?

- Methodological Answer : Scytonemin extraction typically involves acetone-based protocols due to its hydrophobic nature. Cells are homogenized in 100% acetone, followed by centrifugation to remove cellular debris. The supernatant is evaporated under reduced pressure, and the residue is re-dissolved in acetone for purification. High-Performance Liquid Chromatography (HPLC) with C18 columns is used for partial purification, achieving ~85% purity. Acetone extraction preserves scytonemin’s UV-absorbing properties and minimizes degradation .

Q. How do environmental factors like salinity and UV exposure influence scytonemin production in Lyngbya sp.?

- Methodological Answer : Experimental designs often expose Lyngbya sp. to controlled stressors. For salinity, cultures are grown in media with NaCl concentrations ranging from 0.1 M to 0.5 M, showing a 3–5-fold increase in scytonemin under hypersaline conditions. UV induction is tested using UVA/UVB lamps (e.g., 365 nm, 1.5 W m⁻²), with scytonemin quantified spectrophotometrically (absorbance at 386 nm). Cross-stress experiments (e.g., desiccation + UV) reveal synergistic effects, requiring multivariate statistical analysis to isolate individual factor contributions .

Q. What analytical techniques are most effective for quantifying scytonemin in cyanobacterial samples?

- Methodological Answer : UV-VIS spectrophotometry (386 nm peak) is cost-effective for bulk quantification but lacks specificity. HPLC with photodiode array detection (retention time: 12–15 min, C18 column) improves resolution, especially in samples containing mycosporine-like amino acids (MAAs). Raman spectroscopy (peaks at 1590 cm⁻¹ and 1170 cm⁻¹) is non-destructive and useful for in situ analysis of microbial mats. Cross-validation using multiple methods is recommended to address matrix interference .

Advanced Research Questions

Q. What genetic approaches have been used to study scytonemin biosynthesis in Lyngbya sp. and related cyanobacteria?

- Methodological Answer : Mutational studies targeting the scY gene cluster (e.g., scYc, scYd) in Nostoc punctiforme have identified key enzymes like tyrosine cross-linking dehydrogenases. CRISPR-Cas9-mediated knockouts in Lyngbya sp. require optimized transformation protocols due to thick polysaccharide sheaths. Metagenomic analysis of microbial mats has linked scY homologs to Lyngbya aestuarii, but heterologous expression in E. coli remains challenging due to poor solubility of biosynthetic intermediates .

Q. How can researchers address discrepancies in scytonemin quantification data obtained from different analytical platforms?

- Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., acetone vs. methanol) and calibration standards. A standardized protocol involves:

- Using scytonemin purified via preparative HPLC as a reference standard.

- Validating spectrophotometric data with HPLC-MS (m/z 545 [M+H]⁺).

- Applying correction factors for Raman spectra based on baseline fluorescence in complex matrices.

Inter-laboratory reproducibility studies are critical, as highlighted in cross-platform comparisons of microbial mat samples .

Q. What is the role of scytonemin in multi-species microbial mats under fluctuating environmental conditions?

- Methodological Answer : In situ microsensor profiling (e.g., oxygen, pH) combined with Raman microscopy reveals scytonemin’s spatial distribution and photoprotective role in mats dominated by Lyngbya sp. and Nostoc sp. Pulse-amplitude modulated (PAM) fluorometry shows scytonemin-rich layers maintain Photosystem II efficiency (Fv/Fm > 0.4) under UV stress. Metatranscriptomics of mat communities under desiccation identifies upregulation of scY genes, suggesting horizontal gene transfer between cyanobacteria .

Methodological Notes

- Contradictions : While most studies use acetone for extraction, ethanol-methanol mixtures (2:1) are reported for scytonemin-glueocapsin co-extraction in rare cases, requiring further validation .

- Data Gaps : The biosynthetic regulation of scytonemin under oscillating light/dark cycles remains understudied, necessitating chemostat-based experiments with controlled light regimes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.